

Mimosine: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *Mimosine*

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Abstract

Mimosine, a non-proteinogenic amino acid derived from plants of the *Mimosa* and *Leucaena* genera, has garnered significant attention within the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and properties of **mimosine**, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The document details the key structural features of **mimosine**, its physicochemical properties, and its established mechanisms of action, with a particular focus on its role as a cell cycle inhibitor and a metal chelator. Furthermore, this guide furnishes detailed experimental protocols for the extraction, purification, and biological evaluation of **mimosine**, alongside visualizations of its associated signaling pathways to facilitate a deeper understanding and application in research settings.

Introduction

Mimosine, chemically known as (2S)-2-amino-3-(3-hydroxy-4-oxo-1-pyridinyl)propanoic acid, is a naturally occurring toxic amino acid.^{[1][2]} Its structural similarity to tyrosine and its ability to chelate metal ions are central to its biological effects.^[3] The primary mechanism of action of **mimosine** involves the reversible arrest of the cell cycle at the late G1 phase, preventing the initiation of DNA replication.^[1] This property has made **mimosine** a valuable tool in cell biology for synchronizing cell cultures and a subject of interest for its potential as an antiproliferative agent in cancer research.^[4] This guide aims to consolidate the current knowledge on

mimosine's structure and chemical properties, providing a solid foundation for its application in scientific research and drug discovery.

Mimosine: Structure and Physicochemical Properties

The unique chemical structure of **mimosine** underpins its biological activity. It consists of an alanine side chain attached to a 3-hydroxy-4-pyridone ring.[\[3\]](#)[\[5\]](#)

Chemical Structure

The IUPAC name for **mimosine** is (2S)-2-amino-3-(3-hydroxy-4-oxo-1-pyridinyl)propanoic acid.[\[2\]](#)[\[6\]](#) Its key functional groups include a carboxylic acid, an amino group, and a hydroxypyridone ring.[\[7\]](#)

Physicochemical Data

A summary of the key physicochemical properties of **mimosine** is presented in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	C ₈ H ₁₀ N ₂ O ₄	[6] [8]
Molecular Weight	198.18 g/mol	[6] [8]
CAS Number	500-44-7	[8] [9]
Appearance	Off-white to light yellow solid	[10]
Melting Point	291 °C (decomposes)	[1]
pKa	7.2	[11]
Solubility	Sparingly soluble in water and organic solvents. Soluble in aqueous alkaline solutions. Insoluble in DMSO.	[12] [13]
UV max	282 nm	[9]

Biological Activity and Mechanism of Action

Mimosine exerts its biological effects primarily through two interconnected mechanisms: inhibition of DNA replication leading to cell cycle arrest and chelation of essential metal ions.

Cell Cycle Arrest

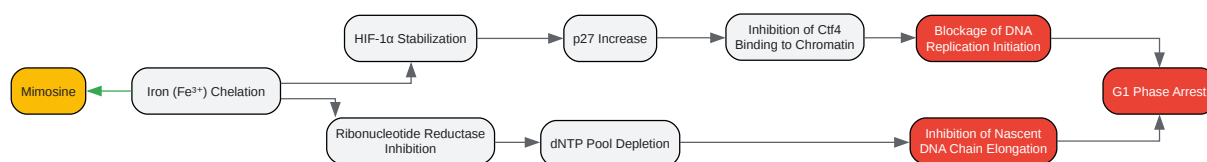
Mimosine is widely recognized for its ability to reversibly arrest cells in the late G1 phase of the cell cycle, just before the onset of S phase.^[1] This arrest is attributed to the inhibition of DNA replication initiation.^[1] Mechanistically, **mimosine** has been shown to inhibit the elongation of nascent DNA chains by altering the metabolism of deoxyribonucleotides.^[6] Furthermore, it prevents the binding of crucial DNA replication initiation factors, such as Ctf4/And-1, to chromatin.^[9]

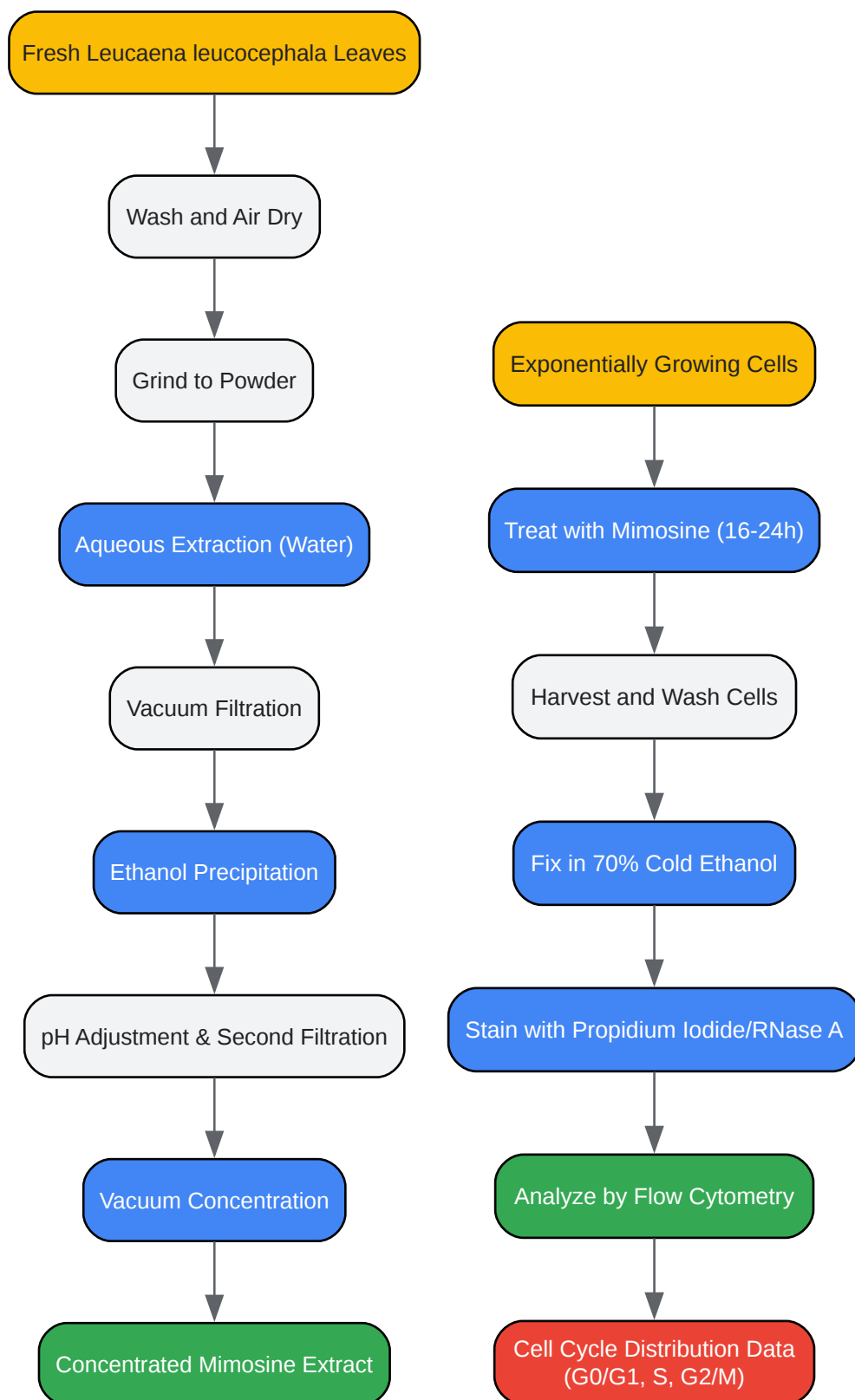
Metal Chelation

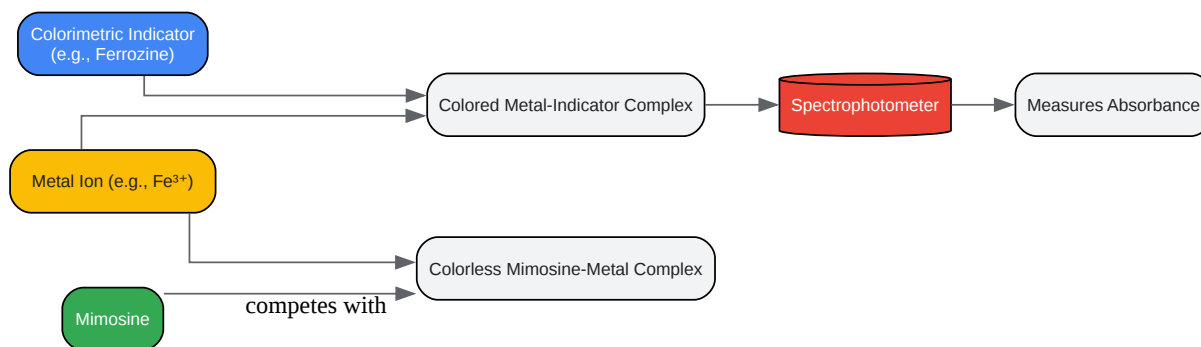
The 3-hydroxy-4-pyridone ring of **mimosine** is a key structural feature that enables it to act as a potent bidentate chelator of various metal ions, most notably iron (Fe^{3+}) and zinc (Zn^{2+}).^[4] ^[14] This iron-chelating property is directly linked to its effect on the cell cycle. By chelating iron, **mimosine** inhibits iron-dependent enzymes that are crucial for cell cycle progression, such as ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides.^[10] The depletion of intracellular iron pools by **mimosine** leads to the stabilization of hypoxia-inducible factor-1 α (HIF-1 α).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which **mimosine** exerts its effects on the cell cycle.







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